molecular formula C10H17N3 B2376586 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine CAS No. 92406-42-3

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2376586
CAS No.: 92406-42-3
M. Wt: 179.267
InChI Key: NFEKKGRHLNZRIL-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It belongs to the aminopyrazole class of heterocycles, a privileged scaffold in modern drug discovery due to its proven versatility in interacting with diverse biological targets . The pyrazole core is a feature of several FDA-approved drugs, including celecoxib, underscoring its significant therapeutic importance . The specific structure of this compound consists of a pyrazole ring substituted with a methyl group at the N1 position, which prevents tautomerization and stabilizes the molecule, and a lipophilic cyclohexyl group at the 3-position . This combination of a heteroaromatic ring and a bulky, non-polar cyclohexyl substituent makes it a valuable intermediate for constructing more complex molecules with tailored physicochemical properties and biological activity . In scientific research, this aminopyrazole serves as a versatile building block for the synthesis of a wide range of organic molecules and pharmaceutical intermediates . Its excellent nucleophilic and basic properties allow it to undergo diverse chemical transformations, facilitating the efficient construction of complex molecular structures . Substituted aminopyrazoles, in general, are investigated for a broad spectrum of pharmacological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory compounds . The presence of the amino group provides a key site for further functionalization, enabling extensive Structure-Activity Relationship (SAR) studies to fine-tune potency and selectivity . While this specific compound is a distinct molecule, the broader pyrazolone structural motif is known to exhibit antimicrobial, antitumor, central nervous system (CNS) effects, and anti-inflammatory activities, as demonstrated in numerous analogues . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses . Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEKKGRHLNZRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92406-42-3
Record name 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine
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Chemical Reactivity and Transformation Studies of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Amine

Reactivity of the Pyrazol-5-amine Moiety

The 5-amino group is a key site of reactivity, acting as a potent nucleophile and enabling a variety of functionalization and derivatization reactions. Its reactivity can be modulated by the electronic properties of the pyrazole (B372694) ring and the substituents at other positions.

The primary amino group at the C5 position of the pyrazole ring is readily functionalized, serving as a versatile point for molecular elaboration. Its nucleophilic character allows it to react with a wide range of electrophiles. One of the fundamental transformations is diazotization. Treatment of 5-aminopyrazoles with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic media) generates a pyrazolediazonium salt. This intermediate is highly reactive and can undergo subsequent reactions, such as Sandmeyer-type transformations, to introduce a variety of substituents at the C5 position, including halogens or a hydroxyl group. acs.org This diazotization can also lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-d] encyclopedia.pubnih.govevitachem.comtriazin-4-ones, which are of interest for their biological activities. scirp.org

Furthermore, the amino group can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones forms Schiff bases or imines, which can be further reduced to secondary amines. mdpi.com This provides a straightforward method for introducing diverse alkyl or aryl substituents onto the exocyclic nitrogen atom. Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and isocyanides have also been reported to yield complex heterocyclic structures like imidazolo[1,2-b]pyrazoles. scirp.org

Table 1: Functionalization Reactions of the 5-Amino Group
Reaction TypeReagents and ConditionsProduct TypeReference
Diazotization / Sandmeyer Reaction1. NaNO₂, aq. HCl, 0-5 °C 2. CuX (X = Cl, Br, CN)5-Halo- or 5-cyano-pyrazole acs.org
Condensation (Imine Formation)Aldehyde (R-CHO), heat, solvent-free or in a suitable solventN-(5-Pyrazolyl)imine mdpi.com
Reductive Amination1. Aldehyde (R-CHO) 2. Reducing agent (e.g., NaBH₄)5-(Alkylamino)pyrazole mdpi.com
Fused Ring FormationDiazotization followed by intramolecular cyclizationPyrazolo[3,4-d] encyclopedia.pubnih.govevitachem.comtriazin-4-one scirp.org

Alkylation and acylation are fundamental reactions for modifying the pyrazole scaffold. These reactions can occur at several nucleophilic sites, primarily the exocyclic 5-amino group and the C4 position of the pyrazole ring. The regioselectivity of these transformations is influenced by the reaction conditions and the nature of the electrophile.

The exocyclic 5-amino group is typically the most nucleophilic site and readily undergoes acylation with reagents like acid chlorides or anhydrides to form the corresponding amides. scirp.org These amides can subsequently be reduced using reagents such as lithium aluminum hydride to yield N-alkylated pyrazol-5-amines. scirp.org Direct N-alkylation of the amino group can also be achieved but may compete with alkylation at the pyrazole ring nitrogens, although in the case of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the N1 position is already substituted.

While the amino group is a primary site for reaction, the C4 position of the pyrazole ring is also nucleophilic and susceptible to electrophilic attack, including Friedel-Crafts acylation. pharmaguideline.comresearchgate.net This reaction introduces an acyl group at the C4 position, leading to 4-acyl-5-aminopyrazole derivatives. The competition between N-acylation and C-acylation depends on factors such as the catalyst used (e.g., Lewis acids favor C-acylation) and the steric environment of the reaction centers. rsc.org

Table 2: Alkylation and Acylation Reactions
Reaction TypeSite of ReactionReagents and ConditionsProduct TypeReference
N-Acylation5-Amino GroupAcyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), base5-Acetamido-pyrazole scirp.org
N-Alkylation (via reduction)5-Amino Group1. Acylation 2. LiAlH₄, THF5-(Alkylamino)pyrazole scirp.org
C-AcylationC4 PositionAcyl chloride (RCOCl), Lewis acid (e.g., AlCl₃)4-Acyl-5-aminopyrazole rsc.org
N-Alkylation (direct)Ring Nitrogen (N2)Alkyl halide (R-X)Pyrazolium salt pharmaguideline.comrrbdavc.org

Reactions Involving the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle that participates in a range of reactions, including electrophilic substitution and coupling reactions, which allow for extensive modification of the core structure.

The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic aromatic substitution. nih.govnih.gov The regioselectivity of these reactions is well-established, with the C4 position being the most activated and preferred site for electrophilic attack. pharmaguideline.comresearchgate.netrrbdavc.org This is due to the electronic effects of the two nitrogen atoms, which decrease the electron density at C3 and C5, thereby directing electrophiles to C4.

Halogenation of pyrazoles can be readily achieved using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly employed under mild, often metal-free, conditions to introduce chlorine, bromine, or iodine at the C4 position with high selectivity and yield. researchgate.netbeilstein-archives.org These 4-halopyrazole derivatives are valuable synthetic intermediates, particularly for cross-coupling reactions.

Sulfonation of aromatic rings is another classic electrophilic substitution reaction. masterorganicchemistry.com For pyrazoles, treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) at the C4 position. The reaction proceeds via the formation of a highly electrophilic species, likely HSO₃⁺, which is attacked by the electron-rich C4 carbon. masterorganicchemistry.com

Table 3: Halogenation and Sulfonation of the Pyrazole Ring
Reaction TypeReagents and ConditionsProductReference
BrominationN-Bromosuccinimide (NBS), solvent (e.g., DMSO, CCl₄)4-Bromo-3-cyclohexyl-1-methyl-1H-pyrazol-5-amine encyclopedia.pubresearchgate.netbeilstein-archives.org
ChlorinationN-Chlorosuccinimide (NCS), solvent (e.g., DMSO, CCl₄)4-Chloro-3-cyclohexyl-1-methyl-1H-pyrazol-5-amine researchgate.netbeilstein-archives.org
IodinationN-Iodosuccinimide (NIS) or I₂/oxidant4-Iodo-3-cyclohexyl-1-methyl-1H-pyrazol-5-amine researchgate.netbeilstein-archives.org
SulfonationFuming sulfuric acid (H₂SO₄/SO₃)3-Cyclohexyl-1-methyl-5-amino-1H-pyrazole-4-sulfonic acid masterorganicchemistry.comresearchgate.net

The pyrazole scaffold, particularly when substituted with an amino group, is a versatile partner in condensation and coupling reactions to build more complex molecular architectures. As mentioned, the 5-amino group can condense with various carbonyl compounds. encyclopedia.pub Additionally, the entire molecule can participate in transition-metal-catalyzed cross-coupling reactions. For this to occur, the pyrazole ring typically needs to be pre-functionalized, for example, by halogenation at the C4 position. The resulting 4-halopyrazole can then undergo reactions like Suzuki-Miyaura coupling with boronic acids or Heck coupling with alkenes to form new carbon-carbon bonds at this position. encyclopedia.pubbeilstein-journals.org

The diazonium salt formed from the 5-amino group is a key intermediate for coupling reactions. It can react with activated aromatic compounds (e.g., phenols, anilines) in azo coupling reactions to form azo dyes. More significantly in synthetic chemistry, the diazonium group can be replaced by various other groups or used to initiate cyclization reactions. scirp.org For example, three-component reactions involving 5-aminopyrazoles, aldehydes, and other reagents can lead to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov

Table 4: Condensation and Coupling Reactions
Reaction TypeReactantsConditionsProduct TypeReference
Suzuki-Miyaura Coupling4-Bromo-pyrazole, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), base4-Aryl-pyrazole encyclopedia.pubbeilstein-journals.org
Azo Coupling5-Pyrazolediazonium salt, activated aromatic ringMildly acidic or basic conditions5-(Arylazo)pyrazole scirp.org
Annulation/Fused Ring Synthesis5-Aminopyrazole, aldehyde, sulfoxonium ylideRh(III) catalyst, microwave heatingPyrazolo[1,5-a]pyrimidine nih.gov

Due to the π-excessive character of the pyrazole ring, it is generally resistant to nucleophilic aromatic substitution (NAS). encyclopedia.pub Such reactions are disfavored because the incoming nucleophile would encounter the high electron density of the aromatic system. However, the presence of the two ring nitrogen atoms renders the C3 and C5 positions more electrophilic (less electron-rich) compared to the C4 position. nih.govresearchgate.netnih.gov

Nucleophilic attack on the pyrazole ring typically requires either strong activation by electron-withdrawing groups or the presence of a good leaving group at one of the electrophilic positions (C3 or C5). For instance, a halogen atom at the C5 position could potentially be displaced by a strong nucleophile, although this often requires harsh conditions or metal catalysis. encyclopedia.pub In the case of this compound, direct nucleophilic attack on a ring carbon is unlikely. Instead, pathways involving initial functionalization are more plausible. For example, conversion of the 5-amino group to a diazonium group creates an excellent leaving group (N₂), allowing for its substitution by a wide range of nucleophiles.

Table 5: Nucleophilic Substitution Pathways
Reaction TypeSubstrateReagents and ConditionsProduct TypeReference
Substitution via Diazonium Salt5-Pyrazolediazonium saltNucleophile (e.g., H₂O, KI, KCN)5-Hydroxy-, 5-Iodo-, or 5-Cyano-pyrazole scirp.orgacs.org
Nucleophilic Aromatic Substitution (SNAr)5-Halopyrazole (with activating groups)Strong nucleophile (e.g., alkoxide, amine)5-Alkoxy- or 5-Amino-pyrazole derivative encyclopedia.pub

Scaffold Hopping and Ring-Opening Chemistry from Pyrazol-5-amine Precursors

Scaffold Hopping: In medicinal chemistry, "scaffold hopping" is a crucial strategy for discovering new drug candidates by modifying the core molecular structure of a known active compound to identify novel chemotypes with improved properties. chimia.chresearchgate.net The pyrazole ring is a common starting point for such strategies due to its synthetic accessibility and wide range of biological activities. uca.frresearchgate.net For instance, a scaffold hopping approach has been used to transform known pyrazole-based cannabinoid receptor (CB2) antagonists into a new class of C4-benzyl pyrazolines, resulting in a functional switch from antagonist to partial agonist behavior. uca.fr This demonstrates how subtle changes to the core scaffold, derived from a pyrazole precursor, can significantly alter its biological function. uca.fr

Ring-Opening Chemistry: Under specific oxidative conditions, the pyrazole core of 1H-pyrazol-5-amines can undergo ring-opening. This transformation provides a pathway to synthetically valuable, acyclic intermediates that would be difficult to access through other means. researchgate.net Research has shown that treating 1H-pyrazol-5-amines with hypervalent iodine reagents like iodosobenzene (B1197198) diacetate (PIDA) or iodosobenzene (PhIO) under mild, transition-metal-free conditions can cleave the pyrazole ring. researchgate.net This oxidative ring-opening reaction yields 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies suggest this process proceeds through a hydroxylamine (B1172632) intermediate, which then eliminates a water molecule to trigger the ring-opening. researchgate.net The substituents on the pyrazole ring play a determining role in the outcome of this reaction, indicating that the cyclohexyl and methyl groups of this compound would influence the reactivity and the structure of the resulting product. researchgate.net

Table 2: General Scheme for Oxidative Ring-Opening of a Pyrazol-5-amine. researchgate.net
Starting MaterialConditionsProduct Type
1H-Pyrazol-5-aminePhIO or PIDA, mild conditions3-Diazenylacrylonitrile derivative

This ring-opening strategy converts a stable heterocyclic scaffold into a flexible linear system containing multiple reactive functional groups, which can then be used in subsequent reactions, such as domino cyclizations, to construct entirely new and complex heterocyclic frameworks. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In the case of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, the ¹H NMR spectrum exhibits distinct signals corresponding to the pyrazole (B372694) ring, the N-methyl group, and the cyclohexyl substituent.

Detailed analysis of a reported ¹H NMR spectrum, recorded in methanol-d₄ (CD₃OD) at 400 MHz, confirms the presence of all expected protons. researchgate.net A sharp singlet at 5.27 ppm corresponds to the lone proton on the pyrazole ring (H-4). researchgate.net The N-methyl group's protons appear as another distinct singlet at 3.51 ppm. researchgate.net The protons of the cyclohexyl ring are observed as a series of multiplets in the upfield region, from 2.47 ppm to 1.11 ppm, consistent with their aliphatic nature and complex spin-spin coupling interactions. researchgate.net

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
Pyrazole H-45.27singlet-1H
N-CH₃3.51singlet-3H
Cyclohexyl H-1'2.47 – 2.32multiplet-1H
Cyclohexyl H-2', H-6' (axial)1.83doublet12.72H
Cyclohexyl H-2', H-6' (equatorial)1.73doublet12.12H
Cyclohexyl H-4' (axial)1.63doublet12.71H
Cyclohexyl (remaining)1.39 – 1.11multiplet-5H

Data sourced from Huang et al. (2020). researchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For this compound, the spectrum would be expected to show ten distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts for the pyrazole ring carbons (C-3, C-4, and C-5) would appear in the downfield region, characteristic of aromatic and heteroaromatic systems. The N-methyl carbon would resonate at a higher field, while the six carbons of the cyclohexyl ring would appear furthest upfield.

Two-dimensional (2D) NMR experiments are crucial for establishing definitive connections between atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the substitution pattern. Key expected correlations would include:

A correlation between the N-methyl protons (δ ~3.51 ppm) and the pyrazole ring carbons C-5 and C-1.

Correlations between the pyrazole H-4 proton (δ ~5.27 ppm) and carbons C-3 and C-5.

Correlations between the cyclohexyl H-1' proton (δ ~2.40 ppm) and the pyrazole carbon C-3, as well as cyclohexyl carbons C-2' and C-6'.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons (like C-3 and C-5 of the pyrazole ring) would be absent. This technique would confirm the assignment of the N-methyl carbon, the pyrazole C-4, the cyclohexyl C-1', and the five methylene carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent feature would be the N-H stretching vibrations of the primary amine group (-NH₂), typically appearing as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1500-1640 cm⁻¹ range.

Vibrational Mode Expected Absorption Range (cm⁻¹) Significance
N-H Stretch (Amine)3300 - 3500Confirms the presence of the primary amine group.
C-H Stretch (Aliphatic)2850 - 2960Indicates the cyclohexyl and methyl C-H bonds.
C=N / C=C Stretch (Pyrazole Ring)1500 - 1640Evidence of the pyrazole aromatic system.
N-H Bend (Amine)1590 - 1650Further confirms the primary amine.
C-N Stretch1020 - 1250Corresponds to the amine and pyrazole C-N bonds.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. For this compound (C₁₀H₁₇N₃), HRMS can measure the molecular ion's mass with very high accuracy. This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Ion Formula Calculated Exact Mass (m/z)
[M]⁺C₁₀H₁₇N₃179.14170
[M+H]⁺C₁₀H₁₈N₃180.14952

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, making it well-suited for analyzing this compound. In positive ion mode ESI-MS, the compound is readily protonated, and the primary ion observed would be the [M+H]⁺ adduct at an m/z corresponding to its molecular weight plus the mass of a proton. Analysis of the fragmentation pattern can provide further structural information. Common fragmentation pathways would likely involve the loss of the cyclohexyl group or cleavage within the pyrazole ring, providing corroborative evidence for the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Regioisomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. researchgate.net In the context of synthesizing this compound, GC-MS is particularly valuable for differentiating between the desired product and its potential regioisomers, such as 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine or 4-cyclohexyl-1-methyl-1H-pyrazol-5-amine. This differentiation is crucial for ensuring the purity and correct structural identity of the final compound.

Regioisomers, while having the same molecular weight, often exhibit different chromatographic and mass spectrometric behaviors. The separation by gas chromatography is based on differences in boiling points and interactions with the stationary phase of the GC column. The elution order of the pyrazole regioisomers would depend on their relative volatilities and polarities.

Upon elution from the GC column, the separated isomers enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their subsequent fragmentation patterns provide a "fingerprint" that can be used for structural elucidation. nih.gov The fragmentation of the pyrazole ring is a key process in distinguishing between isomers. researchgate.net Common fragmentation pathways for pyrazoles include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.net

The position of the cyclohexyl and amine substituents on the pyrazole ring significantly influences the fragmentation pattern. For this compound, characteristic fragments would likely arise from the cleavage of the cyclohexyl ring and the pyrazole core. For instance, alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines. libretexts.org The relative abundance of these fragments will differ for each regioisomer due to the different electronic environments and steric effects of the substituents, allowing for their unambiguous identification. nih.gov

A hypothetical comparison of the expected GC-MS data for two regioisomers is presented in the table below. The retention time (RT) and the mass-to-charge ratios (m/z) of the most abundant fragments are key identifiers.

Table 1: Hypothetical GC-MS Data for Regioisomer Differentiation

Compound Retention Time (min) Key Mass Fragments (m/z) and their Relative Abundance
This compound 12.5 193 (M+), 178, 150, 110, 83

| 5-cyclohexyl-1-methyl-1H-pyrazol-3-amine | 12.8 | 193 (M+), 164, 136, 110, 83 |

Note: The data in this table is hypothetical and serves to illustrate the expected differences in GC-MS analysis of regioisomers. Actual experimental values may vary.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) Crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net For a novel compound like this compound, single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is fundamental for confirming the compound's constitution and understanding its physicochemical properties.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction between the X-rays and the electron clouds of the atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.

For this compound, the crystal structure would reveal the planarity of the pyrazole ring and the conformation of the cyclohexyl substituent. spast.org Intermolecular interactions, such as hydrogen bonding involving the amine group, play a crucial role in the crystal packing. nih.gov These interactions can significantly influence the physical properties of the solid, including its melting point and solubility. The amino group in the 5-position is expected to form hydrogen bonds with neighboring molecules, potentially leading to the formation of dimers or extended networks in the crystal lattice. researchgate.net

While specific crystallographic data for this compound is not publicly available, the following table presents expected crystallographic parameters based on known structures of similar aminopyrazole derivatives.

Table 2: Expected Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) (for monoclinic) 90-105
Volume (ų) 1500-2000
Z (molecules per unit cell) 4
Calculated Density (g/cm³) 1.1-1.3
Key Bond Lengths (Å) C-N (amino): ~1.37, N-N (pyrazole): ~1.35

| Key Intermolecular Interactions | N-H···N hydrogen bonds |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules. Actual experimental values would need to be determined by single-crystal X-ray diffraction analysis.

Theoretical and Computational Chemistry Investigations of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool for predicting the behavior of molecules. By modeling the electronic structure, these methods can forecast molecular geometry, stability, and sites of chemical reactivity without the need for empirical data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govasrjetsjournal.org For a molecule like 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. nih.govnih.gov

This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The electronic properties derived from these calculations, such as dipole moment and orbital energies, are fundamental to understanding the molecule's polarity and reactivity. Studies on similar pyrazole (B372694) derivatives show that DFT is a reliable method for predicting these properties with high precision. uclouvain.be

ParameterTypical Calculated Value for a Substituted Pyrazole Ring
N1–N2 Bond Length~1.35 Å
N2–C3 Bond Length~1.33 Å
C3–C4 Bond Length~1.42 Å
C4–C5 Bond Length~1.38 Å
C5–N1 Bond Length~1.37 Å
C5–N (Amine) Bond Length~1.36 Å
N1–N2–C3 Bond Angle~112°
N2–C3–C4 Bond Angle~110°
Note: The data presented are illustrative values typical for pyrazole derivatives studied with DFT methods, as specific experimental or computational data for this compound were not found in the provided search results.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov For this compound, the electron-donating amino group at the C5 position is expected to raise the energy of the HOMO, while the alkyl substituents (cyclohexyl and methyl) would have a lesser effect. FMO analysis of similar aminopyrazoles reveals a significant energy gap, indicating considerable chemical reactivity. researchgate.netresearchgate.net

Orbital/ParameterTypical Calculated Value (eV)Significance
EHOMO-5.0 to -6.0Electron-donating ability (Nucleophilicity)
ELUMO-0.5 to -1.5Electron-accepting ability (Electrophilicity)
Energy Gap (ΔE)~4.5Chemical Reactivity and Stability
Note: These values are representative for aminopyrazole derivatives based on DFT calculations and serve as an illustration. Specific values for this compound are not available in the provided search results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. nih.govrsc.org An MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For aminopyrazole derivatives, MEP maps typically show negative potential (red or yellow) concentrated around the pyrazole ring's nitrogen atoms and the exocyclic amino group, highlighting these as the primary sites for interaction with electrophiles. researchgate.netresearchgate.net The hydrogen atoms of the amine group and the alkyl groups generally exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. dntb.gov.ua This analysis is crucial for predicting intermolecular interactions and reaction mechanisms. rsc.org

Tautomerism and Isomerism Studies

Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of many heterocyclic compounds, including pyrazoles. purkh.comresearchgate.net Although the N-methyl group in this compound prevents the common annular tautomerism seen in NH-pyrazoles, the molecule can still theoretically exist in an amino-imino tautomeric equilibrium. mdpi.com

Computational Assessment of Tautomeric Equilibria

Computational chemistry provides a robust framework for investigating tautomeric equilibria. By calculating the total electronic energies and Gibbs free energies of all possible tautomers, researchers can predict their relative stabilities and, consequently, their populations at equilibrium. rsc.org DFT methods are frequently used for these calculations. nih.govresearchgate.net

For aminopyrazoles, studies have consistently shown that the amino form is generally more stable than the imino form. nih.gov The energy difference between tautomers, though often small, is sufficient to make one form dominant. Factors influencing this stability include the electronic nature of substituents, aromaticity of the ring, and intramolecular hydrogen bonding. nih.gov For instance, electron-donating groups like amino groups tend to stabilize the 3-amino tautomer in related systems. nih.govresearchgate.net

Tautomeric FormRelative Energy (ΔE)Relative Gibbs Free Energy (ΔG)Predicted Stability
Amino form (5-amine)0.00 kJ/mol (Reference)0.00 kJ/mol (Reference)Most Stable
Imino form (5-imino)> 10 kJ/mol> 10 kJ/molLess Stable
Note: This table presents an illustrative computational comparison for a generic aminopyrazole. Specific calculations for this compound are not available in the provided search results, but the trend shown is consistent with literature on related compounds.

Correlation with Spectroscopic Observations of Tautomeric Forms

Theoretical predictions of tautomeric equilibria are validated through experimental spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govrsc.org Different tautomers possess unique structural features that result in distinct spectroscopic signatures.

In ¹³C and ¹⁵N NMR spectroscopy, the chemical shifts of the ring atoms are highly sensitive to the electronic environment, which changes significantly between tautomers. researchgate.netmdpi.com By comparing the experimental NMR spectra with spectra calculated for each potential tautomer, the dominant form in solution can be identified. mdpi.combeilstein-journals.org Similarly, IR spectroscopy can distinguish between amino and imino forms by identifying characteristic stretching frequencies, such as those for N-H bonds in the amino group versus the C=N bond in the imino tautomer. researchgate.netnih.gov Studies on a variety of pyrazole systems have demonstrated excellent agreement between DFT-predicted structures and those determined by NMR and IR analysis. rsc.orgnih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as this compound, will interact with a biological target at the molecular level. These computational techniques provide a three-dimensional representation of the ligand-target complex, allowing for the analysis of binding modes, affinities, and the key interactions that govern molecular recognition.

Molecular docking studies on pyrazole derivatives have revealed their potential to bind to a variety of biological targets with high affinity. ijper.orgmdpi.comresearchgate.net For instance, in the context of anti-inflammatory research, pyrazole derivatives have been docked against cyclooxygenase (COX) enzymes. ijper.orgresearchgate.net These studies indicate that the pyrazole scaffold can fit snugly into the active site of these enzymes, with binding affinities often in the nanomolar range. ijper.org The specific binding modes are dictated by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. ijper.org

While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from analogs. The cyclohexyl group at the 3-position is likely to engage in hydrophobic interactions within a corresponding pocket of a target protein. The methyl group on the pyrazole nitrogen and the amine group at the 5-position can participate in hydrogen bonding and other polar interactions, further stabilizing the ligand-target complex. The predicted binding affinities for similar pyrazole derivatives often correlate well with their experimentally determined biological activities, underscoring the predictive power of these computational methods. researchgate.net

Below is an interactive data table summarizing typical binding affinities and interacting residues for pyrazole analogs from various studies.

Target ProteinPyrazole AnalogPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)D202 (a pyrazole derivative)-10.5Not specified
Cyclooxygenase-2 (COX-2)D305 (a pyrazole derivative)-10.7Not specified
TubulinPyrazole-linked hybrid chalcone-48.34 to -91.43CYS241, LEU242, ALA316
PLK1Compound 17 (aminopyrimidinyl pyrazole analog)-12.04CYS67, ALA80, LEU59
Human Colorectal Adenocarcinoma (5JRQ)Compound 26 (3,5-dimethyl-pyrazole derivative)-8.528Not specified

Note: The data in this table is derived from studies on various pyrazole derivatives and is intended to be illustrative of the potential binding characteristics of this compound.

Certain pyrazole derivatives have been identified as covalent inhibitors, a class of compounds that form a stable, covalent bond with their target protein, leading to irreversible inhibition. acs.org This mechanism can offer advantages in terms of potency and duration of action. Computational studies, particularly those employing quantum mechanical/molecular mechanical (QM/MM) methods, are crucial for elucidating the intricate details of covalent bond formation. nih.gov

For acylated 1H-pyrazol-5-amines, a serine-trapping mechanism has been proposed for the inhibition of serine proteases like thrombin. mdpi.com In this mechanism, the catalytic serine residue of the enzyme attacks the carbonyl group of the acyl-pyrazole, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the pyrazole amine, leaving the acyl group covalently attached to the serine residue. mdpi.com Molecular dynamics simulations can be employed to explore the conformational changes that precede and follow the covalent modification, providing a dynamic picture of the inhibition process. nih.gov

While this compound itself is not acylated, its amine group provides a handle for derivatization into a potential covalent inhibitor. Computational simulations can guide the design of such derivatives by predicting their reactivity and selectivity towards a target cysteine or serine residue.

In Silico ADMET Profiling for Research Compound Prioritization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical determinants of its success as a drug candidate. ajol.info In silico ADMET profiling utilizes computational models to predict these properties early in the drug discovery process, allowing for the prioritization of compounds with favorable pharmacokinetic profiles and the early identification of potential liabilities. ajol.inforesearchgate.net

Numerous studies have demonstrated the utility of in silico ADMET prediction for various classes of compounds, including pyrazole derivatives. ajol.inforesearchgate.net These predictions are based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

For this compound, a hypothetical in silico ADMET profile can be generated based on its structure. The presence of the cyclohexyl group suggests a moderate level of lipophilicity, which could favor good absorption and membrane permeability. The pyrazole core and the amine group contribute to its polarity and potential for hydrogen bonding, influencing its solubility and interactions with metabolic enzymes.

An interactive data table summarizing key predicted ADMET properties for pyrazole derivatives from various computational platforms is presented below.

ADMET PropertyPredicted Value Range for Pyrazole DerivativesSignificance
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Caco-2 PermeabilityModerate to HighIndicates good potential for crossing the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PermeabilityVaries (Low to High)Dependent on specific substitutions; can be tailored for CNS or peripheral targets.
Plasma Protein BindingModerate to HighInfluences the free concentration of the drug available to act on its target.
Metabolism
CYP450 InhibitionGenerally low to moderateLower potential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateVariesCan influence the primary route of elimination.
Toxicity
AMES ToxicityLowIndicates a low likelihood of being mutagenic.
hERG InhibitionVaries (Low to Moderate)Important for assessing the risk of cardiotoxicity.

Note: These are generalized predictions for the pyrazole class of compounds and the actual ADMET profile of this compound would require specific computational analysis.

Mechanistic Research into the Biological Activity of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Amine and Its Analogs

Molecular Target Identification and Engagement Studies

The biological activity of pyrazole (B372694) derivatives is often initiated by their direct interaction with specific enzymes, receptors, or ion channels. The nature of the substituents on the pyrazole core plays a critical role in determining the affinity and selectivity of these interactions.

Thrombin: Research into the development of novel antithrombotic agents has explored pyrazole-based compounds as thrombin inhibitors. nih.gov A series of 1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their ability to inhibit thrombin, a key serine protease in the coagulation cascade. mdpi.com The mechanism of action for some of these compounds involves a "serine-trapping" covalent interaction. nih.gov In this process, the acylated aminopyrazole compound transfers its acyl group to the catalytic Ser195 residue of thrombin, thereby inactivating the enzyme. mdpi.com

However, the substitution at the 3-position of the pyrazole ring has been shown to be a critical determinant of inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that while certain aromatic substituents at this position, such as a pyridyl group, can lead to potent thrombin inhibition, aliphatic groups like cyclohexyl result in a significant loss of activity. nih.govmdpi.com Specifically, a 3-cyclohexyl-substituted 1H-pyrazol-5-amine analog was found to be inactive as a thrombin inhibitor, with an IC50 value greater than 5 µM. nih.gov This suggests that the cyclohexyl group may not fit optimally within the binding pocket of thrombin or may lack the necessary electronic properties to facilitate the inhibition mechanism observed with other analogs. nih.gov

Hsp90 and Urease: Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cell signaling and proliferation, making it a target in cancer therapy. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria. nih.govnih.gov Despite the broad investigation of pyrazole derivatives against various enzymatic targets, specific mechanistic research on the inhibition of Hsp90 or urease by 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine or its close analogs is not extensively documented in the current scientific literature.

GIRK1/2 Potassium Channels: G protein-gated inwardly-rectifying potassium (GIRK) channels are important modulators of neuronal excitability in the central nervous system. nih.govnih.gov The GIRK1/2 heterotetramer is a particularly abundant subtype in the brain. nih.gov Pyrazole-containing compounds have been identified as potent activators of GIRK1/2 channels. nih.gov

SAR studies on a series of 1H-pyrazol-5-yl-2-phenylacetamides revealed that the substituent at the 1-position of the pyrazole ring significantly influences potency. nih.gov For instance, replacing a benzyl (B1604629) group with a cyclohexyl group at this position resulted in an approximate 3-fold increase in potency for GIRK1/2 channel activation. nih.gov Further studies have shown that both cyclohexyl and cyclohexylmethyl substituents on the pyrazole ring are generally favorable for activity. nih.gov This indicates that the bulky, lipophilic nature of the cyclohexyl group is well-tolerated and may contribute to favorable interactions within the binding site of the GIRK1/2 channel. nih.gov

CRF-1 and NPY5 Receptors: Corticotropin-releasing factor receptor 1 (CRF-1) and Neuropeptide Y receptor Y5 (NPY5) are G protein-coupled receptors involved in the regulation of stress, anxiety, and appetite. While various heterocyclic compounds have been investigated as modulators of these receptors, specific studies detailing the interaction of this compound or its direct analogs with CRF-1 and NPY5 receptors are not readily available in the reviewed literature.

The interaction of pyrazole derivatives with their biological targets is often characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov Molecular modeling and structural biology studies have provided insights into these interactions for various pyrazole-containing compounds. nih.govresearchgate.net

For pyrazole-based inhibitors of enzymes like cyclin-dependent kinases (CDKs), docking studies have shown that the pyrazole core can form hydrogen bonds with key amino acid residues in the active site. mdpi.com The substituents on the pyrazole ring are crucial for establishing further interactions and determining selectivity. tandfonline.com For instance, in the context of COX-2 inhibition, a substituted phenyl ring at the 5-position of the pyrazole was found to be important for binding. tandfonline.com

While specific mutagenesis or co-crystal structures for this compound with its targets are not available, general principles from related compounds suggest that the cyclohexyl group likely engages in hydrophobic interactions within a lipophilic pocket of the target protein. The pyrazole ring itself, with its nitrogen atoms, provides opportunities for hydrogen bonding. nih.gov The methyl group on the pyrazole nitrogen and the amine group at the 5-position would also influence the binding orientation and affinity. researchgate.net

Cellular and Biochemical Mechanism of Action Elucidation

The engagement of molecular targets by this compound and its analogs can trigger a cascade of downstream cellular events, leading to the observed biological effects.

The diverse pharmacological activities of pyrazole derivatives stem from their ability to modulate various intracellular signaling pathways. frontiersin.orgbenthamscience.com For example, certain pyrazole-containing compounds have been shown to inhibit kinases involved in cell proliferation and survival, such as EGFR and VEGFR-2. mdpi.com This inhibition can block downstream signaling pathways, leading to anticancer effects. mdpi.com

In the context of cancer, some pyrazole derivatives have been reported to induce apoptosis (programmed cell death) by activating caspase-3-dependent pathways. nih.gov Furthermore, pyrazole analogs have been found to cause cell cycle arrest at different phases, such as the S phase or G2/M phase, thereby preventing cancer cell proliferation. mdpi.comnih.gov The specific pathways affected are highly dependent on the substitution pattern of the pyrazole core and the resulting molecular targets. frontiersin.org

Pyrazole-containing compounds have been shown to exhibit a dual role in modulating cellular redox status. Many pyrazole derivatives possess antioxidant properties, capable of scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide. nih.gov This antioxidant activity is often attributed to the hydrogen-donating ability of the pyrazole ring. nih.gov

Conversely, some pyrazole derivatives can induce oxidative stress by promoting the generation of reactive oxygen species (ROS) within cells. nih.govnih.gov This increase in intracellular ROS can lead to cellular damage and trigger apoptotic pathways, a mechanism that is particularly relevant for the anticancer activity of these compounds. nih.gov For instance, a thiazolyl-substituted bis-pyrazole oxime was found to selectively inhibit the proliferation of colorectal cancer cells by inducing apoptosis through the promotion of intracellular ROS levels. nih.gov The ability of a specific pyrazole derivative to act as an antioxidant or a pro-oxidant is dependent on its chemical structure and the cellular context. nih.govresearchgate.net

Impact on Cellular Morphology and Integrity (e.g., Hyphal Shrinkage and Collapse)

The biological activity of pyrazole-based fungicidal compounds, particularly those acting as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), is visually manifested through significant and detrimental alterations to the morphology and integrity of fungal cells. While research on the precise compound this compound is specific, extensive microscopic studies on structurally related pyrazole carboxamides provide a clear understanding of the expected cellular impact. These compounds disrupt the mitochondrial respiratory chain, leading to energy depletion and subsequent catastrophic failure of cellular structures.

Observations using advanced imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) consistently reveal a pattern of severe cellular damage in pathogenic fungi treated with pyrazole derivatives. A primary effect observed is the abnormal morphology of the fungal mycelium. nih.govresearchgate.net The hyphae, which are the fundamental filamentous structures of fungi, exhibit significant deformities. SEM examinations show that the normally smooth and turgid surfaces of the hyphae become distorted, displaying noticeable shrinkage, roughening, and collapse. nih.govmdpi.com

Further investigation into the cellular integrity reveals that these compounds compromise the fungal cell wall and membrane. researchgate.netnih.gov This disruption leads to increased permeability of the cell membrane, resulting in the leakage of essential cytoplasmic contents, which is a critical factor contributing to cell death. researchgate.netnih.gov TEM analysis has shown that treatment with pyrazole carboxamides can destroy the fungus's cell walls and membranes, leading to this leakage and abnormal mitochondrial morphology. nih.gov The damage to the cell membrane integrity is a key aspect of their fungicidal action. researchgate.netmdpi.com In some cases, these morphological changes are accompanied by an increase in the number of mitochondria, suggesting a compensatory response to the energy deficit caused by SDH inhibition. researchgate.net

The collective evidence from studies on analogous pyrazole compounds indicates that their fungicidal mechanism involves a direct and observable assault on the physical structure of the fungus, leading to hyphal shrinkage, loss of integrity, and ultimate collapse of the cellular machinery. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Potency and Selectivity

The biological efficacy of this compound and its analogs is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) analysis, which systematically evaluates how variations in chemical structure affect biological activity, provides crucial insights for designing more potent and selective agents.

SAR studies on various classes of pyrazole-based fungicides have established clear principles regarding the influence of different substituents on the pyrazole core and its appended moieties.

Substituents on the Pyrazole Ring (R¹): The group at the 1-position of the pyrazole ring is critical. In many active analogs, this position is occupied by a small alkyl group, such as methyl, or a phenyl group. SAR analysis has shown that having a phenyl group at this position can be important for activity. nih.gov For the target compound, this position is occupied by a methyl group.

Substituents at the 3-Position: The nature of the substituent at the 3-position significantly modulates potency. The presence of a bulky, lipophilic group like cyclohexyl is a key feature. SAR studies on related pyrazole analogs have demonstrated that a cycloalkyl ring in this region can be a key structural moiety for potent antifungal activity. nih.gov This suggests the cyclohexyl group in the parent compound is crucial for its interaction with the target site.

Substituents at the 5-Position (Amine Moiety): The amine group at the 5-position serves as a critical anchor point for further derivatization, typically into a carboxamide in many commercial fungicides. The nature of the group attached to this nitrogen (part of the amide linkage in analogs) dramatically influences potency and spectrum of activity. For instance, replacing an alkyl substituent with a (substituted) phenyl group has been shown to enhance fungicidal activity in related series. nih.gov

The following table summarizes representative SAR data from studies on analogous pyrazole structures, illustrating the impact of substituent changes on fungicidal efficacy.

Compound Series General Structure Target Fungus EC₅₀ (μg/mL) or % Inhibition Reference
Pyrazole-THQMethylPhenylG. graminis var. tritici100% inhib. @ 16.7 µg/mL nih.gov
Pyrazole-THQMethylEthylG. graminis var. tritici<90% inhib. @ 50 µg/mL nih.gov
Pyrazole CarboxylateHIsoxazoleR. solani0.37 µg/mL nih.gov
Pyrazole CarboxylateHPhenyl AmideR. solani>100 µg/mL nih.gov
Aryl OCF₃ PyrazoleCyclohexylAryl-OCF₃F. graminearum81.22% inhib. @ 100 µg/mL nih.gov
Aryl OCF₃ PyrazoleIsopropylAryl-OCF₃F. graminearum2.56% inhib. @ 100 µg/mL nih.gov

Note: Structures are generalized for illustrative purposes based on the core scaffolds in the cited literature. THQ = Tetrahydroquinoline.

One of the most successful strategies is target-based design , where molecules are specifically engineered to interact with a known biological target. For a vast number of pyrazole fungicides, the target is the enzyme succinate dehydrogenase (SDH). nih.govnih.gov The design process involves creating molecules that fit precisely into the ubiquinone-binding site of the SDH enzyme complex, thereby inhibiting its function. Computational tools like molecular docking are instrumental in this process, allowing researchers to predict how a candidate molecule will bind to the active site and to identify key interactions, such as hydrogen bonds and σ-π interactions, that stabilize the ligand-enzyme complex. nih.gov

Another powerful principle is molecular hybridization or scaffold hopping . This involves combining the pyrazole core, a known "pharmacophore," with other molecular fragments that possess desirable biological activities. nih.gov For example, pyrazole carboxamides have been linked to other fungicidally active moieties like benzimidazole (B57391) or thiazole (B1198619) to create novel derivatives with potentially enhanced or broader-spectrum activity. nih.govnih.gov This approach leverages the proven benefits of different chemical classes to generate synergistic effects.

Finally, structural optimization based on SAR data is a cornerstone of rational design. Once a lead compound is identified, medicinal chemists synthesize a library of analogs with systematic modifications to different parts of the molecule. acs.org For pyrazole SDHIs, this often involves modifying the linker between the pyrazole ring and the amine/amide moiety or altering the substituents on the aromatic rings. acs.org The goal is to fine-tune the molecule's electronic and steric properties to achieve a perfect "fit" with its biological target, thereby optimizing its potency and selectivity profile. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are often employed to provide detailed insights into the steric and electrostatic fields around the molecules, guiding further structural modifications for improved efficacy. acs.orgresearchgate.net

Applications of 3 Cyclohexyl 1 Methyl 1h Pyrazol 5 Amine As a Research Probe and Scaffold

Development of Chemical Probes for Investigating Biological Systems

While not extensively documented as a classical chemical probe for elucidating specific biological pathways, 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine and its derivatives are instrumental in probing the structure-activity relationships (SAR) of various biological targets. Its utility lies in serving as a foundational scaffold for creating libraries of compounds aimed at interacting with specific enzymes or receptors. evitachem.com By systematically modifying the cyclohexyl, methyl, and amine groups, researchers can investigate the chemical space around a biological target, effectively "probing" the structural requirements for desired pharmacological activity. This approach is fundamental in the early stages of drug discovery, where understanding the interaction between a small molecule and a biological system is crucial. The pyrazol-5-amine core is a versatile framework for developing ligands that can help in understanding the function of enzymes and receptors involved in various disease states. nih.gov

Exploration of the Pyrazol-5-amine Scaffold in Preclinical Drug Discovery Research

The pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. nih.gov Its derivatives have been extensively investigated in preclinical research for various therapeutic applications.

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Derivatives of the pyrazol-5-amine scaffold have shown promising activity against a range of microbial pathogens, including both fungi and bacteria.

Antifungal Properties: Several studies have highlighted the antifungal potential of pyrazole derivatives. For instance, novel pyrazole carboxamides have been synthesized and evaluated for their in-vitro antifungal activity against various plant pathogenic fungi. Some of these compounds exhibited moderate to strong activity against fungi such as Rhizoctonia solani. evitachem.com Another study reported the synthesis of nitrofuran-containing tetrasubstituted pyrazole derivatives that showed good antifungal activity against Candida albicans. nih.gov

Antibacterial Properties: The pyrazol-5-amine scaffold has also been a template for the development of antibacterial agents. nih.gov Research has shown that certain 5-aminopyrazole derivatives exhibit good antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For example, some derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The introduction of different substituents on the pyrazole ring allows for the modulation of antibacterial potency and spectrum.

Table 1: Examples of Antimicrobial Activity of Pyrazole Derivatives

Compound TypeTarget OrganismActivityReference
Pyrazole CarboxamidesRhizoctonia solaniModerate to strong antifungal evitachem.com
Nitrofuran-containing PyrazolesCandida albicansGood antifungal nih.gov
5-Aminopyrazole DerivativesGram-positive & Gram-negative bacteriaGood antibacterial nih.gov

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the development of anticoagulant drugs. The 1H-pyrazol-5-amine scaffold has been identified as a promising framework for the design of thrombin inhibitors. Researchers have synthesized and evaluated a series of acylated 1H-pyrazol-5-amines as covalent inhibitors of thrombin. Some of these derivatives have demonstrated potent inhibitory activity with IC50 values in the nanomolar range.

One study reported that the structure of the substituent at the 3-position of the 1H-pyrazol-5-amine core significantly influences the compound's inhibitory properties. For instance, a 3-pyridyl-substituted derivative was found to be a much more potent thrombin inhibitor than its 3-phenyl-substituted analog, while a 3-cyclohexyl-substituted compound showed no activity. This highlights the importance of the specific substitution pattern for achieving high-affinity binding to the thrombin active site. The anticoagulant efficacy of these compounds has been validated in plasma coagulation assays, where they have been shown to prolong coagulation times.

Inflammation is a complex biological response implicated in numerous diseases. The pyrazole scaffold is a well-known anti-inflammatory pharmacophore, with some pyrazole-based drugs being used clinically for their anti-inflammatory effects. nih.gov Derivatives of 5-aminopyrazoles have been investigated for their potential to modulate inflammatory pathways. nih.gov

Research has explored the synthesis of pyrazole derivatives and their evaluation as anti-inflammatory agents. For example, bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides) have been tested for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats, with some compounds showing potent activity relative to the standard drug indomethacin. nih.gov The mechanism of action for these compounds may involve the inhibition of enzymes involved in inflammatory pathways. evitachem.com

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole ring is considered a privileged scaffold in the design of protein kinase inhibitors due to its ability to form key interactions within the ATP-binding site of kinases. nih.gov The 5-aminopyrazole moiety, in particular, has been utilized in the development of inhibitors for various kinases. nih.gov

The versatility of the pyrazole scaffold allows for its incorporation into a wide range of kinase inhibitor frameworks. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the Aurora kinase inhibitor tozasertib. Modifications to the pyrazole ring, such as the introduction of different substituents, can significantly impact the selectivity and potency of the resulting kinase inhibitors. This makes the pyrazol-5-amine scaffold a valuable tool for developing targeted cancer therapies. nih.gov

Table 2: Pyrazole Scaffold in Kinase Inhibitor Development

Kinase FamilyRole of Pyrazole ScaffoldExampleReference
Aurora KinasesCore structural componentTozasertib nih.gov
Janus Kinase (JAK)Key for selectivityGolidocitinib nih.gov
p38 MAPKFramework for inhibitors- nih.gov
Bruton's Tyrosine Kinase (BTK)Framework for inhibitors- nih.gov

The pyrazole scaffold is a prominent feature in many anticancer agents due to its broad spectrum of pharmacological activities. nih.gov Derivatives of 5-aminopyrazole have been extensively investigated for their potential as anticancer drugs, targeting various mechanisms involved in cancer cell proliferation and survival. nih.gov

Numerous studies have reported the synthesis of novel pyrazole derivatives and their evaluation against various cancer cell lines. For example, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis. nih.gov The anticancer activity of these compounds is often attributed to their ability to inhibit specific protein kinases or other enzymes that are crucial for cancer progression. The structural versatility of the pyrazol-5-amine scaffold allows for the fine-tuning of their anticancer properties to achieve higher potency and selectivity. nih.gov

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Methodologies for Enhanced Accessibility

While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research must focus on creating more efficient, sustainable, and scalable routes to access 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine and its analogs. nih.govnih.gov The complexity and cost of starting materials can limit broad screening and development efforts. Therefore, a primary objective is to enhance the accessibility of these compounds for extensive investigation.

Future synthetic research should prioritize:

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate large-scale production with high consistency.

Green Chemistry Approaches: The development of synthetic routes using environmentally benign solvents (e.g., water or supercritical CO2), employing catalytic rather than stoichiometric reagents, and minimizing waste generation is crucial. researchgate.net Microwave-assisted organic synthesis (MAOS) has already shown promise in accelerating pyrazole synthesis and should be further explored for this specific scaffold. nih.gov

C-H Activation Strategies: Direct functionalization of the pyrazole core or the cyclohexyl moiety through C-H activation would represent a significant advancement. This would bypass the need for pre-functionalized starting materials, thus shortening synthetic sequences and allowing for rapid generation of diverse analogs.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide unparalleled stereoselectivity and regioselectivity, which is particularly relevant when introducing chiral centers onto the cyclohexyl ring or other parts of the molecule.

Table 1: Comparison of Current and Future Synthetic Methodologies

Methodology Description Key Advantages for Future Research
Traditional Batch Synthesis Cyclocondensation reactions of dicarbonyls and hydrazines in a reaction vessel. nih.gov Well-understood, established protocols.
Continuous Flow Chemistry Reagents are pumped through a reactor for continuous reaction. Enhanced scalability, safety, and product consistency.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates. nih.gov Drastically reduced reaction times, often higher yields.
C-H Activation Direct functionalization of carbon-hydrogen bonds. Atom economy, reduced synthetic steps, rapid diversification.

| Biocatalysis | Use of enzymes to perform specific chemical transformations. | High selectivity (regio-, stereo-), mild reaction conditions. |

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

To fully exploit the therapeutic potential of this compound, a deep and precise understanding of its mechanism of action is required. Many pyrazole derivatives are known to act as enzyme inhibitors, targeting kinases, and other key cellular proteins. nih.govrwu.edu However, initial screening results must be followed by sophisticated mechanistic studies to identify direct molecular targets and delineate the downstream cellular consequences of their modulation.

Future research should focus on:

Target Deconvolution: Utilizing unbiased, large-scale screening techniques such as chemical proteomics (e.g., activity-based protein profiling) to identify the direct binding partners of the compound in a cellular context.

Structural Biology: Obtaining high-resolution crystal or cryogenic electron microscopy (cryo-EM) structures of the compound in complex with its protein target(s). This would provide definitive evidence of the binding mode and reveal key molecular interactions, which is essential for further rational design.

Advanced Cellular Imaging: Employing super-resolution microscopy and live-cell imaging with fluorescently tagged derivatives to visualize the compound's subcellular localization and its effect on cellular processes in real-time.

Systems Biology Approaches: Integrating transcriptomics, proteomics, and metabolomics data to build a comprehensive picture of the cellular pathways perturbed by the compound, moving beyond a single-target perspective to a network-level understanding.

Rational Design of Next-Generation Pyrazol-5-amine Derivatives with Tuned Biological Profiles

Building upon mechanistic insights, the rational design of next-generation analogs can systematically optimize the compound's properties. The structure of this compound offers multiple points for chemical modification—the cyclohexyl ring, the N-methyl group, and the pyrazole core itself. Structure-activity relationship (SAR) studies are central to this process, guiding the synthesis of new derivatives with improved potency, selectivity, and drug-like properties. frontiersin.orgnih.gov

Key strategies for rational design include:

Scaffold Decoration: Exploring a wide range of substituents on the cyclohexyl ring to probe for additional binding interactions and modulate lipophilicity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to fine-tune electronic properties, metabolic stability, and pharmacokinetic profiles. For example, the N-methyl group could be replaced with other small alkyl groups or cyclopropyl (B3062369) moieties.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding affinity of virtual compounds and prioritize synthetic targets. nih.govnih.gov This integrated computational-synthetic approach can significantly accelerate the discovery of optimized leads. nih.gov

Table 2: Proposed Modifications for Rational Design of Analogs

Modification Site Proposed Change Rationale / Desired Outcome
Cyclohexyl Ring (Position 3) Introduce polar groups (e.g., -OH, -NH2) Improve aqueous solubility and form new hydrogen bonds with the target.
Replace with smaller or larger cycloalkyl rings Probe steric limits of the binding pocket.
Replace with aromatic rings (e.g., phenyl) Introduce potential for pi-stacking interactions.
N-Methyl Group (Position 1) Replace with ethyl, propyl, or cyclopropyl Modulate metabolic stability and fine-tune steric fit.
Replace with longer chains containing functional groups Allow for covalent tethering or serve as a vector for targeted delivery.
Pyrazol-5-amine Core Acylation or sulfonylation of the amine Alter hydrogen-bonding capacity and pharmacokinetic properties.

Exploration of this compound and its Analogs in Emerging Areas of Chemical Biology

Beyond direct therapeutic applications, the pyrazole scaffold is an excellent platform for developing chemical tools to investigate complex biological systems. globalresearchonline.net Adapting this compound into chemical probes could enable the exploration of novel biological pathways and the validation of new drug targets.

Future directions in this area include:

Development of Photoaffinity Probes: Incorporating a photoreactive group (e.g., diazirine or benzophenone) into the structure. Upon UV irradiation, these probes would covalently crosslink with their direct binding targets, enabling their unambiguous identification via mass spectrometry.

Creation of Tagged Analogs: Synthesizing derivatives appended with reporter tags such as biotin (B1667282) (for affinity purification) or a fluorophore (for cellular imaging). These tools are invaluable for pull-down assays and visualizing target engagement in living cells.

Application in Phenotypic Screening: Using the compound and a focused library of its analogs in high-content phenotypic screens to identify novel, disease-relevant cellular effects that may not have been predicted from target-based approaches. This could uncover entirely new therapeutic applications for this chemical class.

Q & A

Q. What are the optimal synthetic routes for 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of cyclohexyl-substituted hydrazines with β-diketones or equivalent precursors. For example, a method analogous to 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine synthesis involves reacting cyclohexylhydrazine with methyl-substituted diketones under acidic conditions (e.g., acetic acid) at elevated temperatures . Catalysts like sodium iodide and bases such as N,N-diisopropylethylamine in dimethylformamide (DMF) can enhance selectivity and yield. Reaction optimization includes temperature control (e.g., 80–100°C) and solvent selection (polar aprotic solvents for better solubility) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, pyrazole NH2 at δ 5.1–5.3 ppm). Infrared (IR) spectroscopy confirms amine groups (~3250 cm⁻¹) and aromatic C-H stretching .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves 3D structures, hydrogen bonding, and packing motifs. For example, SHELXL refines molecular geometry, while SHELXD solves phase problems .

Advanced Research Questions

Q. How do substitution patterns on the pyrazole ring influence the biological activity of this compound?

  • Methodological Answer : Substituents like cyclohexyl groups enhance lipophilicity, improving membrane permeability, while the methyl group stabilizes the pyrazole ring. Comparative studies on analogs (e.g., 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine) show that bulky substituents increase receptor-binding specificity, likely due to steric effects and hydrophobic interactions with target proteins . Structure-activity relationship (SAR) analysis via molecular docking can identify critical substituent-target interactions .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:
  • Dose-Response Studies : Establish EC50/IC50 curves across multiple concentrations.
  • Meta-Analysis : Aggregate data from independent studies (e.g., PubChem BioAssay data) to identify consensus trends.
  • Target Validation : Use knockout models or RNA interference to confirm target specificity .

Q. How can computational models predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding kinetics to receptors (e.g., serotonin receptors) using force fields like AMBER or CHARMM.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Hydrogen Bonding Analysis : Graph-set analysis (Etter’s method) identifies stable interaction motifs in crystal structures, informing drug design .

Key Notes

  • Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on synthesis and characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.